Ricolinostat

Catalog No.
S548554
CAS No.
1316214-52-4
M.F
C24H27N5O3
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricolinostat

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

The exact mass of the compound Ricolinostat is 433.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ricolinostat (CAS: 1316214-52-4), also known as ACY-1215, is a highly selective, orally bioavailable hydroxamic acid derivative that specifically targets Histone Deacetylase 6 (HDAC6). Unlike traditional pan-HDAC inhibitors that indiscriminately target nuclear Class I HDACs, Ricolinostat is structurally optimized to interact with the unique cytoplasmic domains of HDAC6. This distinct binding profile makes it a critical procurement choice for researchers isolating cytosolic protein acetylation (such as α-tubulin) from nuclear histone modifications. In industrial and translational laboratory workflows, Ricolinostat is prioritized for its superior pharmacokinetic profile, enabling oral formulation compatibility and avoiding the severe dose-limiting cytotoxicities associated with broader epigenetic silencing agents [1].

Procuring a generic pan-HDAC inhibitor, such as Vorinostat (SAHA), as a cost-saving substitute for Ricolinostat critically compromises assay integrity by inducing off-target Class I HDAC (HDAC1/2/3) inhibition. This non-specific activity triggers widespread nuclear histone hyperacetylation and severe baseline cytotoxicity in healthy cells, confounding data in co-culture and immune-oncology workflows. Furthermore, substituting Ricolinostat with older selective HDAC6 inhibitors like Tubastatin A introduces severe handling and formulation limitations; Tubastatin A suffers from poor oral bioavailability and complex delivery requirements, often necessitating intraperitoneal administration. Ricolinostat uniquely bridges the gap between high target selectivity and practical in vivo processability, ensuring reproducible, translationally relevant data without the confounding toxicity of generic alternatives[1].

Assay Reproducibility: Superior HDAC6 Selectivity Over Pan-HDAC Baselines

In cell-free biochemical assays, Ricolinostat demonstrates an IC50 of 5 nM for HDAC6, while maintaining IC50 values of 58, 48, and 51 nM for Class I HDACs (HDAC1, 2, and 3, respectively). This >10-fold selectivity window ensures that Ricolinostat specifically drives α-tubulin acetylation without triggering the nuclear histone acetylation seen with the procurement baseline Vorinostat (SAHA), which inhibits Class I HDACs at 10-20 nM[1].

Evidence DimensionEnzymatic IC50 Selectivity (HDAC6 vs Class I)
Target Compound DataRicolinostat: 5 nM (HDAC6) vs ~50 nM (Class I)
Comparator Or BaselineVorinostat (SAHA): 10-20 nM (Class I, non-selective)
Quantified Difference>10-fold selectivity for HDAC6, eliminating Class I off-target effects at therapeutic doses.
ConditionsCell-free enzymatic assay monitoring fluorogenic peptide deacetylation

Procuring Ricolinostat prevents off-target nuclear epigenetic silencing, ensuring clean, reproducible data when investigating cytosolic protein dynamics.

In Vivo Formulation Compatibility: High Oral Bioavailability

A critical differentiator for Ricolinostat in translational workflows is its processability for oral administration. Pharmacokinetic evaluations in murine models demonstrate that Ricolinostat achieves an oral bioavailability (F) of 54.4% at a 10 mg/kg dose, reaching peak plasma levels within 4 hours [1]. In contrast, the research baseline Tubastatin A exhibits poor oral bioavailability and delivery complications, typically restricting its use to intraperitoneal routes.

Evidence DimensionOral Bioavailability (F%)
Target Compound DataRicolinostat: 54.4% (at 10 mg/kg oral dose)
Comparator Or BaselineTubastatin A: Poor oral bioavailability (requires IP delivery)
Quantified DifferenceRicolinostat enables viable oral dosing regimens, eliminating the need for complex, invasive administration routes.
ConditionsMurine pharmacokinetic model, UPLC-MS/MS plasma quantification

High oral bioavailability simplifies in vivo formulation and dosing workflows, making it the preferred compound for long-term efficacy studies.

Laboratory Workflow Fit: Preserving PBMC Viability in Co-Cultures

For complex immune-oncology workflows, maintaining the viability of non-target cells is paramount. Ricolinostat induces minimal cytotoxicity in PHA-stimulated peripheral blood mononuclear cells (PBMCs), with an IC50 for T-cell toxicity of 2.5 µM. When compared head-to-head, the pan-HDAC inhibitor SAHA (Vorinostat) induces significantly higher baseline cytotoxicity in healthy donor PBMCs [1].

Evidence DimensionCytotoxicity in healthy PBMCs
Target Compound DataRicolinostat: Low cytotoxicity (IC50 = 2.5 µM in T-cells)
Comparator Or BaselineVorinostat (SAHA): High broad-spectrum cytotoxicity
Quantified DifferenceRicolinostat provides a significantly wider therapeutic window, sparing healthy immune cells during tumor targeting.
ConditionsPHA-stimulated PBMCs from healthy donors, 48-hour viability assay

This selective toxicity profile allows researchers to procure Ricolinostat for delicate T-cell/tumor co-culture assays without confounding viability artifacts.

Combination Formulation Efficacy: Synergistic Aggresome Inhibition

In procurement scenarios focused on combination therapies, Ricolinostat is highly compatible with proteasome inhibitors. By selectively inhibiting HDAC6, Ricolinostat blocks aggresome formation, leading to the accumulation of misfolded proteins. When combined with Carfilzomib or Bortezomib, Ricolinostat triggers synergistic cell death, accelerating apoptosis even in bortezomib-resistant multiple myeloma cell lines [1].

Evidence DimensionApoptosis induction in resistant cell lines
Target Compound DataRicolinostat + Proteasome Inhibitor: Synergistic apoptosis
Comparator Or BaselineProteasome Inhibitor Monotherapy: Resistance/Survival
Quantified DifferenceThe combination overcomes monotherapy resistance by simultaneously blocking both major protein degradation pathways.
ConditionsBortezomib-resistant multiple myeloma cell models

Ricolinostat is the optimal procurement choice for screening synergistic combinations aimed at overcoming proteasome inhibitor resistance.

In Vivo Efficacy and Pharmacokinetic Modeling

Due to its established 54.4% oral bioavailability and favorable plasma half-life, Ricolinostat is the preferred HDAC6 inhibitor for long-term murine xenograft studies. It eliminates the formulation and delivery bottlenecks associated with older generation inhibitors like Tubastatin A, making it ideal for scalable in vivo screening [1].

Cytosolic Protein Acetylation Workflows

For laboratories isolating the dynamics of α-tubulin, cortactin, or HSP90 acetylation, Ricolinostat provides the necessary >10-fold selectivity over Class I HDACs. This ensures that assays are not confounded by the nuclear histone hyperacetylation and subsequent gene transcription alterations caused by pan-HDAC inhibitors [2].

Tumor-Immune Co-Culture Assays

Because Ricolinostat demonstrates minimal cytotoxicity in healthy PBMCs compared to generic alternatives like Vorinostat, it is perfectly suited for complex co-culture environments. It allows researchers to study T-cell mediated tumor killing and immune microenvironment modulation without inducing widespread non-specific cell death [3].

Proteasome Inhibitor Synergy Screening

Ricolinostat is the standard selective HDAC6 inhibitor used in combination formulation screens with drugs like Bortezomib and Carfilzomib. Its specific mechanism of blocking aggresome formation makes it critical for industrial workflows focused on overcoming acquired resistance in multiple myeloma models [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

433.21138974 Da

Monoisotopic Mass

433.21138974 Da

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WKT909C62B

Wikipedia

Ricolinostat

Dates

Last modified: 08-15-2023
1: Amengual JE, Johannet P, Lombardo M, Zullo K, Hoehn D, Bhagat G, Scotto L, Jirau-Serrano X, Radeski D, Heinen J, Jiang H, Cremers S, Zhang Y, Jones S, O'Connor OA. Dual Targeting of Protein Degradation Pathways with the Selective HDAC6 Inhibitor ACY-1215 and Bortezomib Is Synergistic in Lymphoma. Clin Cancer Res. 2015 Oct 15;21(20):4663-75. doi: 10.1158/1078-0432.CCR-14-3068. PubMed PMID: 26116270; PubMed Central PMCID: PMC4609274.
2: Mishima Y, Santo L, Eda H, Cirstea D, Nemani N, Yee AJ, O'Donnell E, Selig MK, Quayle SN, Arastu-Kapur S, Kirk C, Boise LH, Jones SS, Raje N. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death. Br J Haematol. 2015 May;169(3):423-34. doi: 10.1111/bjh.13315. PubMed PMID: 25709080.
3: Santo L, Hideshima T, Kung AL, Tseng JC, Tamang D, Yang M, Jarpe M, van Duzer JH, Mazitschek R, Ogier WC, Cirstea D, Rodig S, Eda H, Scullen T, Canavese M, Bradner J, Anderson KC, Jones SS, Raje N. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012 Mar 15;119(11):2579-89. doi: 10.1182/blood-2011-10-387365. PubMed PMID: 22262760; PubMed Central PMCID: PMC3337713.
4: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.
5: Peng U, Wang Z, Pei S, Ou Y, Hu P, Liu W, Song J. ACY-1215 accelerates vemurafenib induced cell death of BRAF-mutant melanoma cells via induction of ER stress and inhibition of ERK activation. Oncol Rep. 2017 Feb;37(2):1270-1276. doi: 10.3892/or.2016.5340. PubMed PMID: 28035401.
6: Tsuji G, Okiyama N, Villarroel VA, Katz SI. Histone deacetylase 6 inhibition impairs effector CD8 T-cell functions during skin inflammation. J Allergy Clin Immunol. 2015 May;135(5):1228-39. doi: 10.1016/j.jaci.2014.10.002. PubMed PMID: 25458911; PubMed Central PMCID: PMC4426217.
7: Gradilone SA, Habringer S, Masyuk TV, Howard BN, Masyuk AI, Larusso NF. HDAC6 is overexpressed in cystic cholangiocytes and its inhibition reduces cystogenesis. Am J Pathol. 2014 Mar;184(3):600-8. doi: 10.1016/j.ajpath.2013.11.027. PubMed PMID: 24434010; PubMed Central PMCID: PMC3936326.
8: Li S, Liu X, Chen X, Zhang L, Wang X. Histone deacetylase 6 promotes growth of glioblastoma through inhibition of SMAD2 signaling. Tumour Biol. 2015 Dec;36(12):9661-5. doi: 10.1007/s13277-015-3747-x. PubMed PMID: 26150340.
9: Amengual JE, Prabhu SA, Lombardo M, Zullo KM, Johannet PM, Gonzalez Y, Scotto L, Jirau-Serrano X, Wei Y, Duong JK, Nandakumar R, Cremers S, Verma A, Elemento O, O'Connor OA. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib. Clin Cancer Res. 2016 Dec 19. pii: clincanres.2022.2016. [Epub ahead of print] PubMed PMID: 27993968.
10: Benoy V, Vanden Berghe P, Jarpe M, Van Damme P, Robberecht W, Van Den Bosch L. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease. Neurotherapeutics. 2016 Dec 12. [Epub ahead of print] PubMed PMID: 27957719.
11: Dasmahapatra G, Patel H, Friedberg J, Quayle SN, Jones SS, Grant S. In vitro and in vivo interactions between the HDAC6 inhibitor ricolinostat (ACY1215) and the irreversible proteasome inhibitor carfilzomib in non-Hodgkin lymphoma cells. Mol Cancer Ther. 2014 Dec;13(12):2886-97. doi: 10.1158/1535-7163.MCT-14-0220. PubMed PMID: 25239935; PubMed Central PMCID: PMC4304772.
12: Yang Z, Wang T, Wang F, Niu T, Liu Z, Chen X, Long C, Tang M, Cao D, Wang X, Xiang W, Yi Y, Ma L, You J, Chen L. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. J Med Chem. 2016 Feb 25;59(4):1455-70. doi: 10.1021/acs.jmedchem.5b01342. PubMed PMID: 26443078.
13: Mithraprabhu S, Khong T, Jones SS, Spencer A. Histone deacetylase (HDAC) inhibitors as single agents induce multiple myeloma cell death principally through the inhibition of class I HDAC. Br J Haematol. 2013 Aug;162(4):559-62. doi: 10.1111/bjh.12388. PubMed PMID: 23692150.
14: Huang P, Almeciga-Pinto I, Jarpe M, van Duzer JH, Mazitschek R, Yang M, Jones SS, Quayle SN. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models. Oncotarget. 2016 Dec 1. doi: 10.18632/oncotarget.13738. [Epub ahead of print] PubMed PMID: 27926524.
15: Yee AJ, Bensinger WI, Supko JG, Voorhees PM, Berdeja JG, Richardson PG, Libby EN, Wallace EE, Birrer NE, Burke JN, Tamang DL, Yang M, Jones SS, Wheeler CA, Markelewicz RJ, Raje NS. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial. Lancet Oncol. 2016 Nov;17(11):1569-1578. doi: 10.1016/S1470-2045(16)30375-8. PubMed PMID: 27646843.

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